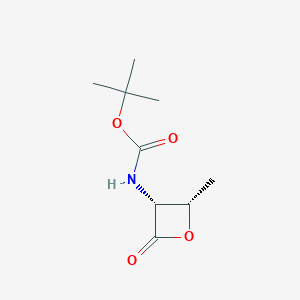

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and an oxetane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

科学的研究の応用

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate has several scientific research applications, including:

作用機序

The mechanism of action of tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the oxetane ring can participate in ring-opening reactions under certain conditions . These interactions can lead to various biological and chemical effects, depending on the context of its use.

類似化合物との比較

Similar Compounds

Similar compounds to tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate include:

- tert-Butyl ((2S,3R)-3-hydroxy-4-((2-(methyl-d3)propyl-1,1,2,3,3,3-d6)amino)-1-phenylbutan-2-yl)carbamate

- tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Uniqueness

The presence of the oxetane ring, in particular, sets it apart from other carbamates and contributes to its unique chemical behavior .

生物活性

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate , often referred to as M4 , is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and structure-activity relationships (SAR). The findings are based on a comprehensive review of diverse scientific literature.

Chemical Structure and Properties

The compound M4 features a unique oxetan ring structure which contributes to its biological activity. The specific stereochemistry at the 2S and 3R positions is crucial for its interaction with biological targets. The structural formula can be summarized as follows:

M4 has been studied for its role as an inhibitor of specific enzymes involved in neurodegenerative processes, particularly in Alzheimer's disease (AD).

- Inhibition of β-secretase : M4 demonstrates potent inhibition of β-secretase (IC50 = 15.4 nM), an enzyme involved in the cleavage of amyloid precursor protein, leading to reduced amyloid-beta (Aβ) peptide aggregation, which is a hallmark of AD pathology .

- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which may enhance cholinergic neurotransmission and improve cognitive functions in AD models .

- Anti-inflammatory Effects : M4 has shown moderate protective effects against Aβ-induced toxicity in astrocytes by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals . This suggests a potential role in mitigating neuroinflammation associated with AD.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxetan ring and substituents on the carbamate group can significantly affect the biological activity of M4. For instance:

- Lipophilicity : Increasing lipophilicity through side chain modifications enhances enzyme inhibition potency.

- Functional Groups : The presence of specific functional groups on the oxetan ring has been correlated with improved binding affinity to target enzymes .

Neuroprotective Effects in vitro

In studies involving astrocyte cultures treated with Aβ 1-42, M4 demonstrated a reduction in cell death by approximately 20% compared to untreated controls. However, this effect was not statistically significant when compared to established treatments like galantamine .

In vivo Models

In vivo studies using scopolamine-induced models of AD showed that while M4 reduced Aβ levels, it did not achieve significant differences compared to controls. This highlights challenges regarding its bioavailability and efficacy in complex biological systems .

Data Summary

| Parameter | Value |

|---|---|

| β-secretase IC50 | 15.4 nM |

| Acetylcholinesterase K_i | 0.17 μM |

| Reduction in TNF-α | Moderate |

| Protective effect on astrocytes | ~20% reduction |

特性

分子式 |

C9H15NO4 |

|---|---|

分子量 |

201.22 g/mol |

IUPAC名 |

tert-butyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |

InChI |

InChI=1S/C9H15NO4/c1-5-6(7(11)13-5)10-8(12)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)/t5-,6+/m0/s1 |

InChIキー |

ZITVZMOAHYMMJY-NTSWFWBYSA-N |

異性体SMILES |

C[C@H]1[C@H](C(=O)O1)NC(=O)OC(C)(C)C |

正規SMILES |

CC1C(C(=O)O1)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。